

Commercial Sourcing and Technical Guide: 2-Bromo-3,4-difluorobenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-3,4-difluorobenzoic acid

Cat. No.: B177370

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **2-Bromo-3,4-difluorobenzoic acid** (CAS No. 170108-05-1), a key building block in pharmaceutical and agrochemical research. This document offers a comparative analysis of suppliers, technical data, and relevant experimental methodologies to assist in sourcing and utilization.

Introduction

2-Bromo-3,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid widely employed as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzoic acid core, provides multiple reactive sites for the construction of complex molecular architectures. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules, making this compound particularly valuable in drug discovery programs.

Commercial Suppliers and Product Specifications

A survey of prominent chemical suppliers reveals the availability of **2-Bromo-3,4-difluorobenzoic acid**, primarily for research and development purposes. The following table summarizes the offerings from key vendors. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

Supplier	CAS Number	Purity	Available Quantities	Price (USD)	Notes
Sigma-Aldrich (ChemScene)	170108-05-1	≥98%	Inquire	Inquire	Offered through their preferred partner ChemScene. Certificate of Analysis and Certificate of Origin are available. [1]
ChemShuttle	170108-05-1	Not specified	100g, 250g, 500g, 1kg	\$350 (100g)	Pricing available for various quantities.
Thermo Scientific Chemicals	64695-84-7 (Isomer)	97%	5g	Inquire	Data for the isomer 2-Bromo-4,5-difluorobenzoic acid. [2]
Matrix Scientific	Not specified for target	Not specified	Inquire	Inquire	Offers a range of benzoic acids and provides custom synthesis services. [3]
Oakwood Chemical	194804-91-6 (Isomer)	Not specified	250mg, 1g, 5g, 10g, 25g, 100g	\$10 - \$927	Pricing data available for the isomer 4-Bromo-2,3-difluorobenzoic acid. [4]

Apollo Scientific	28314-82-1 (Isomer)	97%	1g, 5g, 25g	£15 - £87	Pricing data available for the isomer 4-Bromo-2,5-difluorobenzoic acid.[5]
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Physicochemical Properties

Based on available data, the key physicochemical properties of **2-Bromo-3,4-difluorobenzoic acid** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂	[1]
Molecular Weight	237.00 g/mol	[1]
Appearance	Solid	[1]
Boiling Point	292.9 °C at 760 mmHg	[1]
Storage Temperature	Room Temperature	[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-3,4-difluorobenzoic acid** is not readily available in the public domain, a general synthetic route can be inferred from related literature. A plausible approach involves the bromination of a difluorobenzoic acid precursor.

For its application in further synthesis, Suzuki-Miyaura cross-coupling is a common reaction for aryl bromides. The following is a generalized protocol for a Suzuki-Miyaura coupling reaction that can be adapted for **2-Bromo-3,4-difluorobenzoic acid**.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

- **2-Bromo-3,4-difluorobenzoic acid** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., K₂CO₃, 2.0-3.0 equiv)
- Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

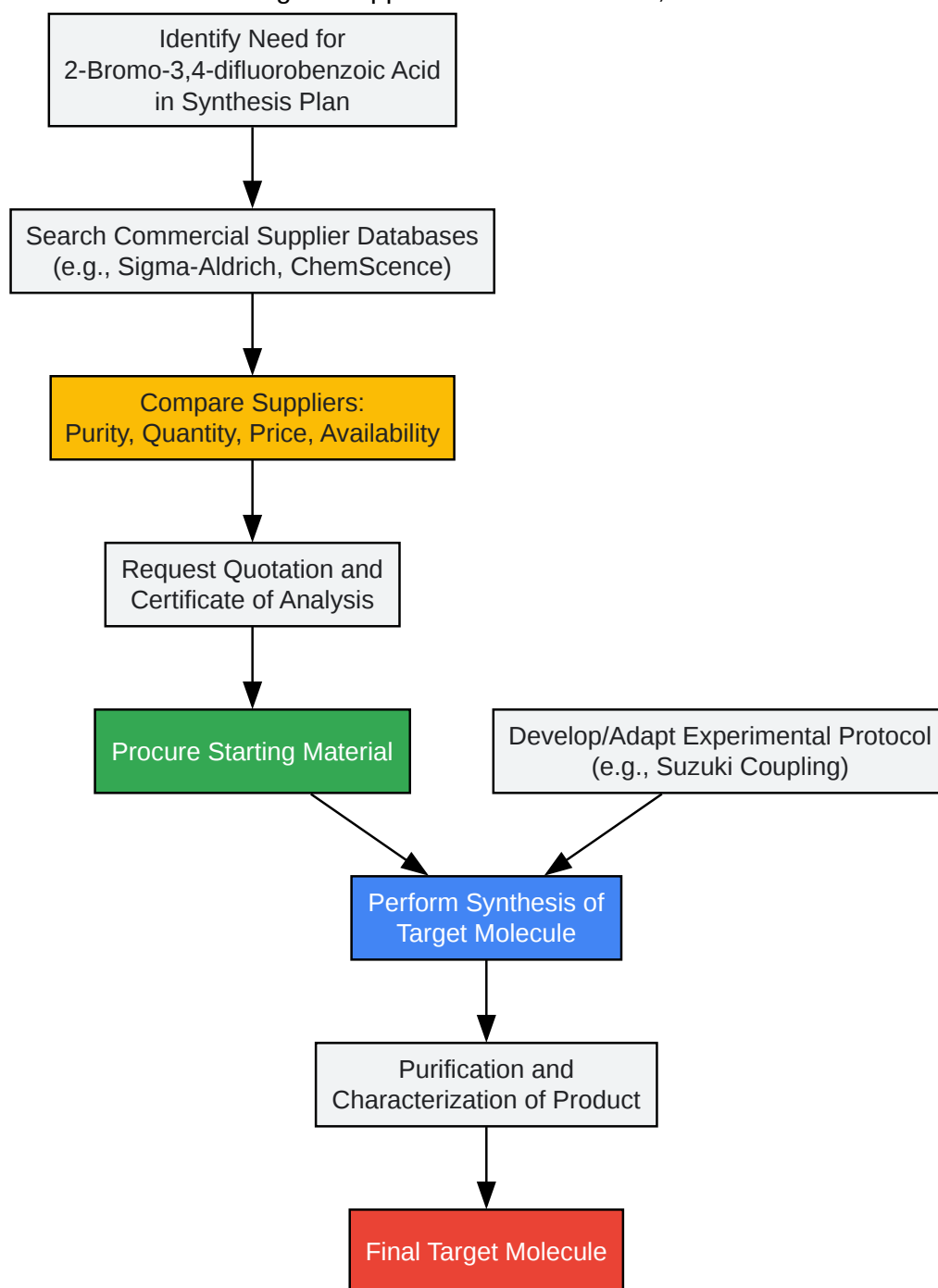
- In a flame-dried Schlenk flask, combine **2-Bromo-3,4-difluorobenzoic acid**, the arylboronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add the degassed solvent to the flask.
- Add the palladium catalyst to the reaction mixture.
- Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Sourcing and Application

The following diagram illustrates a logical workflow for researchers from identifying the need for **2-Bromo-3,4-difluorobenzoic acid** to its final application in a synthesized target molecule.

Workflow for Sourcing and Application of 2-Bromo-3,4-difluorobenzoic Acid

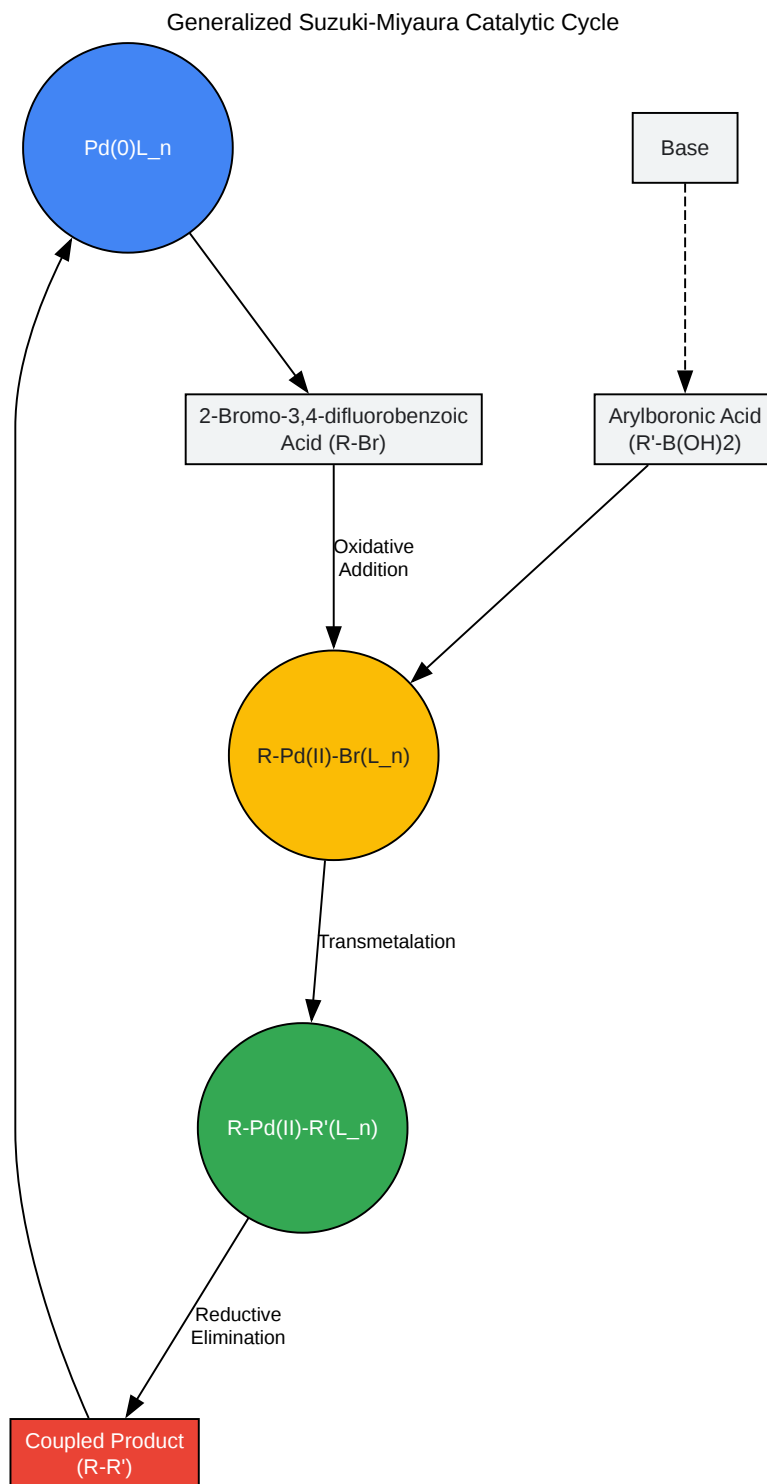


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Caption: Sourcing and Application Workflow.

Generic Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction, a common application for **2-Bromo-3,4-difluorobenzoic acid**.



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Caption: Suzuki-Miyaura Catalytic Cycle.

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